Thiazole-4,5-dicarboxylic acid
Overview
Description
Thiazole-4,5-dicarboxylic acid is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science
Mechanism of Action
Target of Action
Thiazole-4,5-dicarboxylic acid, like other thiazole derivatives, has been found to interact with a variety of biological targets. For instance, thiazole derivatives have been observed to have antimicrobial, antifungal, and antineoplastic activities . .
Mode of Action
For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Biochemical Pathways
Thiazole derivatives have been observed to influence several biochemical pathways. They can activate or stop these pathways, leading to various downstream effects . .
Pharmacokinetics
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have favorable adme properties .
Result of Action
Thiazole derivatives have been observed to have several biological activities, such as antimicrobial, antifungal, and antineoplastic activities . These activities suggest that this compound may have similar effects at the molecular and cellular levels.
Action Environment
Thiazole derivatives are known to have diverse biological activities, suggesting that they may be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
Thiazole-4,5-dicarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is involved in the synthesis of thiamine (Vitamin B1), which is essential for carbohydrate metabolism and the normal functioning of the nervous system . The compound’s interactions with enzymes such as thiamine pyrophosphokinase facilitate the conversion of thiamine to its active form, thiamine pyrophosphate, which is a cofactor for several enzymatic reactions.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of thiamine impacts the production of neurotransmitters such as acetylcholine, which is crucial for nerve signal transmission . Additionally, this compound has been shown to exhibit antimicrobial and antitumor activities, affecting the proliferation and survival of different cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, the compound’s interaction with thiamine pyrophosphokinase leads to the formation of thiamine pyrophosphate, which is essential for the activity of enzymes involved in energy metabolism . This compound also exhibits enzyme inhibition or activation properties, affecting metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for biochemical studies . Long-term exposure to this compound has been observed to influence cellular processes such as cell proliferation and differentiation, with potential implications for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as antimicrobial and antitumor activities . High doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the synthesis of thiamine highlights its importance in carbohydrate metabolism and energy production . Additionally, this compound affects metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications and ensuring effective delivery to target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s role in biochemical reactions and its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazole-4,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde has been reported to yield thiazole derivatives . Another method involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide to form thiazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Thiazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazole derivatives into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiazole derivatives can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Thiazole-4,5-dicarboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Thiazole: The parent compound with a five-membered ring containing sulfur and nitrogen.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Thiazolo[5,4-d]thiazole: A fused ring system containing two thiazole rings.
Uniqueness: Thiazole-4,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming coordination polymers and other complex structures . This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1,3-thiazole-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHARFNUBJTTGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176892 | |
Record name | Thiazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22358-80-1 | |
Record name | Thiazole-4,5-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022358801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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